N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a fused benzothieno[3,2-d]pyrimidin-4-one core. Key structural features include a 9-fluoro substituent on the benzothiophene ring, a 2-methyl group on the pyrimidinone moiety, and an acetamide linkage to a 3,5-dimethylphenyl group. This compound’s design likely targets kinase or enzyme inhibition, leveraging the electron-withdrawing fluorine atom for enhanced binding affinity and metabolic stability, while the dimethylphenyl group may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-11-7-12(2)9-14(8-11)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIKPVIRNCDFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
The benzothieno[3,2-d]pyrimidinone core distinguishes this compound from analogs with benzodiazepine (), benzothiazole (), or diazaspiro scaffolds (). Unlike benzodiazepines, which prioritize CNS activity via GABA receptor modulation, the benzothieno pyrimidine core may favor kinase or protease inhibition due to its planar, electron-deficient heterocycle . The fluorine atom at position 9 is a critical differentiator; similar fluoro-substituted compounds in exhibit prolonged half-lives, suggesting this compound may share enhanced metabolic stability compared to non-fluorinated benzothiazoles () .
Substituent Effects
- 3,5-Dimethylphenyl Group: This substituent contrasts with the trifluoromethyl-phenyl groups in ’s diazaspiro compounds.
- Acetamide Linkage : Common in ’s benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide), this group facilitates hydrogen bonding with target proteins. The target compound’s acetamide, however, lacks the thioether or hydrazide moieties seen in , which could reduce off-target interactions .
Data Table: Structural and Functional Comparison
Table 1. Comparative analysis of N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and analogs.
Research Findings and Implications
- Structural Advantages: The benzothieno pyrimidine core offers rigidity for target binding, while the fluorine atom enhances bioavailability—a trend corroborated by ’s fluorinated diazaspiro compounds .
- Limitations : The absence of stereochemical complexity (cf. ) may limit selectivity, necessitating further SAR studies to optimize substituent geometry .
- Future Directions : Synthesis of derivatives with trifluoromethyl or oxetane groups (as in ) could improve metabolic stability without compromising solubility .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
